5-HT₃ Receptor Antagonism: Indazole-3-Carboxylate Tropanyl Ester vs. Indole Congener ICS 205-930 in the Rat von Bezold-Jarisch Reflex Model
In a direct head-to-head comparison, the indazole-3-carboxylate tropanyl ester (compound 2) demonstrated equivalent intravenous potency and identical oral potency to the indole-based ICS 205-930 (tropisetron) in the rat von Bezold-Jarisch reflex model—the gold-standard in vivo assay for 5-HT₃ receptor antagonism [1]. This establishes indazole-3-carboxylate as a validated, potency-retaining indole bioisostere suitable for 5-HT₃-targeted programs.
| Evidence Dimension | In vivo 5-HT₃ receptor antagonist potency (ED₅₀, von Bezold-Jarisch reflex bradycardia inhibition, rat) |
|---|---|
| Target Compound Data | Indazole-3-carboxylate tropanyl ester (compound 2): ED₅₀ = 0.003 mg/kg (i.v.), 0.2 mg/kg (p.o.) |
| Comparator Or Baseline | ICS 205-930 / tropisetron (indole-3-carboxylate tropanyl ester, compound 1): ED₅₀ = 0.004 mg/kg (i.v.), 0.2 mg/kg (p.o.) |
| Quantified Difference | i.v. potency: indazole ED₅₀ 0.003 vs. indole ED₅₀ 0.004 mg/kg (indazole slightly more potent); p.o. potency: identical at 0.2 mg/kg; p.o./i.v. ratio: indazole 66 vs. indole 50 (indicating comparable oral bioavailability) |
| Conditions | Urethane-anesthetized rats; serotonin bolus (0.03 mg/kg i.v.); test compound administered i.v. (15-min pre-treatment) or p.o. (45-min pre-treatment by gavage); ED₅₀ measured from mean values at three doses, n ≥ 2–3 per dose. |
Why This Matters
For procurement teams evaluating starting materials for 5-HT₃ antagonist programs, these data prove that the indazole core does not sacrifice in vivo potency relative to the established indole benchmark, while conferring distinct intellectual property and metabolic profiles.
- [1] Fludzinski P, Evrard DA, Bloomquist WE, Lacefield WB, Pfeifer W, Jones ND, Deeter JB, Cohen ML. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. J Med Chem. 1987;30(9):1535-1537. Table III. View Source
